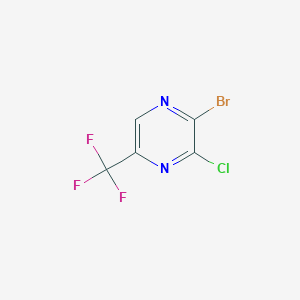

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine

Description

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine is a halogenated pyrazine derivative featuring bromo, chloro, and trifluoromethyl substituents at positions 2, 3, and 5, respectively. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing properties of its substituents, which influence reactivity, stability, and biological activity . It is commercially available as a high-value fluorinated compound, with applications in drug discovery and agrochemical synthesis .

Properties

Molecular Formula |

C5HBrClF3N2 |

|---|---|

Molecular Weight |

261.43 g/mol |

IUPAC Name |

2-bromo-3-chloro-5-(trifluoromethyl)pyrazine |

InChI |

InChI=1S/C5HBrClF3N2/c6-3-4(7)12-2(1-11-3)5(8,9)10/h1H |

InChI Key |

GZZSHYDZRJFEHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine typically involves halogenation reactions. One common method is the bromination of 3-chloro-5-(trifluoromethyl)pyrazine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogen exchange reactions, where a precursor compound is treated with halogenating agents to introduce the desired bromine and chlorine atoms. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide, potassium thiolate, or sodium alkoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrazine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its target sites.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogues differ in halogen type, substituent positions, and functional groups (Table 1).

Table 1: Structural Comparison of Pyrazine Derivatives

Key Observations :

- Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethoxy group (OCF₃) in 2-chloro-5-(trifluoromethoxy)pyrazine is more susceptible to nucleophilic displacement than the trifluoromethyl (CF₃) group, limiting its utility in bioactive molecule synthesis .

- Methoxy Substitution : 5-Bromo-2-chloro-3-methoxypyrazine exhibits reduced electron-withdrawing effects compared to CF₃, altering reactivity and lipophilicity .

Physicochemical Properties

- Stability : The CF₃ group in 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine enhances thermal and oxidative stability relative to OCF₃ or methyl analogues .

Biological Activity

2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine is a halogenated pyrazine derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring both bromine and chlorine substituents along with a trifluoromethyl group, positions it as a candidate for various therapeutic applications. The following sections detail the biological activity of this compound, including its synthesis, mechanisms of action, and reported biological effects.

The synthesis of 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine typically involves halogenation reactions and can be achieved through several methods. A common approach includes the bromination of 3-chloro-5-(trifluoromethyl)pyrazine, often utilizing reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the desired position.

Chemical Structure

| Property | Value |

|---|---|

| Molecular Formula | C5H2BrClF3N2 |

| Molecular Weight | 230.43 g/mol |

| IUPAC Name | 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine |

| Canonical SMILES | BrC1=CN=C(N=C1C(F)(F)F)Cl |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrazines. For instance, derivatives of pyrazine with similar substitutions have shown significant inhibitory effects on various cancer cell lines. The compound 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which shares structural features with 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine, demonstrated promising results in inhibiting tumor growth through mechanisms involving matrix metalloproteinases (MMPs) .

In vitro studies indicated that BPU exhibited an IC50 value of approximately 8.47 µM against MCF-7 breast cancer cells, suggesting that similar derivatives might possess comparable or enhanced anticancer properties .

The biological activity of 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine may be attributed to its ability to interfere with cellular signaling pathways involved in proliferation and apoptosis. The trifluoromethyl group is known to enhance lipophilicity, potentially increasing membrane permeability and bioavailability . Furthermore, halogenated compounds often interact with specific enzymes or receptors, leading to altered enzymatic activity or gene expression profiles.

Case Studies

- Antitumor Efficacy : A study involving pyrazine derivatives demonstrated that modifications in halogenation could significantly impact their antiproliferative activities against various cancer cell lines, including colon and breast cancer models . The results indicated that compounds with trifluoromethyl groups generally exhibited enhanced cytotoxicity.

- Antiviral Potential : Research on related compounds has shown promising antiviral activities against influenza viruses and herpes simplex virus (HSV), suggesting that 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine could also be evaluated for similar properties .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine, and how are intermediates characterized?

- Methodological Answer : A key approach involves sequential halogenation and trifluoromethylation of pyrazine derivatives. For example, cross-coupling reactions using arylboronic acids (e.g., 4-(trifluoromethyl)phenylboronic acid) with pyrazine scaffolds can introduce substituents . Intermediates are typically characterized via -NMR and LC-MS to confirm regioselectivity. For instance, -NMR signals in the aromatic region (δ 7.2–8.5 ppm) and distinct splitting patterns help identify substitution patterns .

Q. How can the stability of 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine under varying pH and temperature conditions be assessed?

- Methodological Answer : Accelerated stability studies using HPLC under controlled conditions (e.g., 40°C/75% RH for 6 months) can monitor degradation. The trifluoromethyl group enhances hydrolytic stability due to its electron-withdrawing effects, but bromine and chlorine may render the compound sensitive to nucleophilic attack. UV-Vis spectroscopy and mass spectrometry are critical for tracking decomposition products .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : High-resolution -NMR is essential for resolving trifluoromethyl signals (typically δ -60 to -70 ppm). X-ray crystallography (via SHELX software ) can confirm solid-state geometry, while IR spectroscopy identifies vibrational modes of C-Br (550–600 cm) and C-Cl (700–750 cm) bonds. Multinuclear NMR (e.g., -NMR) complements these analyses .

Advanced Research Questions

Q. How do electronic effects of the bromo, chloro, and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, activating the pyrazine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 5-positions. Bromine and chlorine act as leaving groups, with bromine’s larger size favoring oxidative addition in Pd-catalyzed couplings. DFT calculations (e.g., using B3LYP functionals ) can model charge distribution, revealing that the 3-chloro substituent creates steric hindrance, reducing yields in Suzuki-Miyaura reactions (e.g., 30% yield reported for 4-(trifluoromethyl)phenylboronic acid couplings ).

Q. What computational methods are suitable for predicting the compound’s photophysical properties?

- Methodological Answer : Time-dependent density functional theory (TD-DFT) with the CAM-B3LYP functional can simulate UV-Vis absorption spectra by modeling excited-state transitions. Molecular dynamics (MCTDH method ) evaluates vibronic coupling in the S and S states, critical for understanding fluorescence quenching. For docking studies (e.g., binding to enzymes), AutoDock Vina optimizes scoring functions to predict binding affinities, accounting for halogen-bonding interactions from bromine/chlorine.

Q. How does the substitution pattern affect the compound’s role as a building block in medicinal chemistry?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP ~2.5) and metabolic stability, making the compound a candidate for CNS-targeted drugs. Bromine and chlorine enable late-stage diversification via Buchwald-Hartwig amination or Ullmann couplings. In vitro assays (e.g., MIC testing against S. aureus) paired with SAR studies can quantify antimicrobial potency, as seen in trifluoromethylated quinolone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.